1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid
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Overview
Description
1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and carried out in the presence of a base such as sodium ascorbate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of ethers or amines.
Scientific Research Applications
1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. The hydroxyoxolan ring may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxylic acid
- 1-[(3R,4S)-4-Ethoxyoxolan-3-yl]triazole-4-carboxylic acid
- 1-[(3R,4S)-4-Aminooxolan-3-yl]triazole-4-carboxylic acid
Uniqueness: 1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance the compound’s solubility and reactivity. This makes it a versatile compound for various applications compared to its methoxy, ethoxy, and amino analogs.
Properties
IUPAC Name |
1-[(3R,4S)-4-hydroxyoxolan-3-yl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c11-6-3-14-2-5(6)10-1-4(7(12)13)8-9-10/h1,5-6,11H,2-3H2,(H,12,13)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHCOYJVUMMOSW-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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